Cas no 2090877-02-2 (1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile
- 2090877-02-2
- EN300-1790324
-
- インチ: 1S/C10H13NO2/c11-7-10(5-9(12)6-10)8-1-3-13-4-2-8/h8H,1-6H2
- InChIKey: KIXISUIDVCFORR-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)C1(C#N)CC(C1)=O
計算された属性
- 精确分子量: 179.094628657g/mol
- 同位素质量: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1Ų
- XLogP3: -0.2
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790324-10.0g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1790324-0.1g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1790324-0.25g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1790324-10g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1790324-5g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 5g |
$2981.0 | 2023-09-19 | ||
Enamine | EN300-1790324-5.0g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 5g |
$2981.0 | 2023-06-02 | ||
Enamine | EN300-1790324-0.5g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1790324-1.0g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1790324-0.05g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1790324-2.5g |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile |
2090877-02-2 | 2.5g |
$2014.0 | 2023-09-19 |
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報
1-(Oxan-4-yl)-3-Oxocyclobutane-1-Carbonitrile: A Comprehensive Overview
The compound 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2090877-02-2) is a highly specialized organic molecule with unique structural and chemical properties. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its potential applications in drug design and advanced material synthesis. The molecule's structure, which includes a cyclobutane ring fused with an oxane (tetrahydropyran) moiety and a nitrile group, makes it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry, particularly in the development of bioactive molecules with enhanced stability and pharmacokinetic profiles. The presence of the oxane ring in this compound adds further complexity to its structure, enabling it to participate in diverse chemical reactions such as cyclization, substitution, and conjugate additions. These properties make 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile a valuable precursor for synthesizing complex organic architectures.
In terms of synthesis, researchers have explored various methodologies to efficiently construct this compound. One notable approach involves the use of transition metal-catalyzed coupling reactions, which allow for the precise assembly of the molecule's functional groups. The incorporation of the nitrile group into the structure has been shown to enhance the compound's reactivity in subsequent transformations, making it an ideal intermediate for further functionalization.
The cyclobutane ring in this compound is particularly interesting due to its inherent strain and reactivity. Recent advancements in strain-driven chemistry have demonstrated that strained rings like cyclobutane can be exploited to design molecules with unprecedented reactivity and selectivity. For instance, studies have shown that cyclobutane-containing compounds can undergo unique [4+2] cycloaddition reactions under mild conditions, leading to the formation of complex polycyclic structures.
Moreover, the oxane ring in this molecule contributes significantly to its solubility and stability under various reaction conditions. This feature is crucial for its application in drug delivery systems and as a building block for biologically active molecules. Recent research has also focused on leveraging the oxane moiety for constructing macrocyclic compounds with potential applications in catalysis and materials science.
The nitrile group present in this compound adds another layer of functionality by enabling participation in nucleophilic addition reactions. This property has been exploited in recent studies to develop novel methods for constructing amides, esters, and other nitrogen-containing compounds. The versatility of the nitrile group makes it a valuable asset in organic synthesis.
In conclusion, 1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2090877-02-2) is a multifaceted organic compound with immense potential across various scientific disciplines. Its unique structure, combining strained rings and reactive functional groups, positions it as a key player in modern organic chemistry research. As ongoing studies continue to uncover new applications and synthetic strategies for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
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